2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Description

BenchChem offers high-quality 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWYFTXABAXWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel amino acid derivative, 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine. As a trifluoromethylated and methylated analog of phenylalanine, this compound holds significant interest for medicinal chemists and drug development professionals. The strategic placement of the trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide offers a detailed exploration of its chemical identity, a plausible synthesis pathway based on available precursors, and discusses its potential in the landscape of modern drug discovery. While experimental data on this specific molecule is limited, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers interested in its utilization.

Introduction and Chemical Identity

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic, non-proteinogenic amino acid. It is a derivative of the essential amino acid phenylalanine, characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring. The trifluoromethyl group is a common bioisostere for a chlorine atom and is known to enhance properties such as lipophilicity, metabolic stability, and binding selectivity of drug candidates.[1] The DL- designation indicates that it is a racemic mixture of the D- and L-enantiomers.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | 2-Amino-3-(2-methyl-3-(trifluoromethyl)phenyl)propanoic acid |

| CAS Number | 1260004-91-8 |

| Molecular Formula | C₁₁H₁₂F₃NO₂ |

| Molecular Weight | 247.22 g/mol |

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, the following properties are based on computational predictions and comparisons with structurally similar compounds. These values should be considered as estimates and require experimental verification.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 170-190 °C | Based on similar trifluoromethylated phenylalanine derivatives. |

| Boiling Point | ~320 °C at 760 mmHg | Estimated based on related compounds. |

| Solubility | Low in water; Soluble in organic solvents like methanol, ethanol, and acidic solutions. | Typical for non-polar amino acid derivatives. |

| pKa (Carboxyl) | ~2.0 - 2.5 | Influenced by the electron-withdrawing trifluoromethyl group. |

| pKa (Amine) | ~9.0 - 9.5 | Standard range for alpha-amino acids. |

| LogP | ~2.5 - 3.5 | The trifluoromethyl and methyl groups increase lipophilicity compared to phenylalanine. |

Synthesis and Purification

Proposed Synthesis Pathway

The following multi-step synthesis is proposed, starting from the known precursor 2-chloro-3-(trifluoromethyl)aniline.

Caption: Proposed synthesis pathway for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation of standard organic chemistry procedures. It must be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

A patented method involves the introduction of a methylthio group to 2-chloro-3-(trifluoromethyl)aniline, followed by conversion to a chloromethyl group and subsequent hydrogenation to yield 2-methyl-3-(trifluoromethyl)aniline.[2]

Step 2: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline

-

Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 3: Sandmeyer Reaction to form 2-Methyl-3-(trifluoromethyl)benzonitrile

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash, dry, and purify by distillation or chromatography.

Step 4: Reduction to 2-Methyl-3-(trifluoromethyl)benzaldehyde

-

Dissolve the 2-methyl-3-(trifluoromethyl)benzonitrile in an anhydrous, aprotic solvent (e.g., toluene or THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent.

-

After the addition is complete, allow the reaction to proceed at -78 °C for a specified time, then quench carefully with methanol followed by an acidic workup.

-

Extract the product, wash, dry, and purify by chromatography.

Step 5: Strecker Synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

-

To an aqueous solution of ammonium chloride and potassium cyanide, add the 2-methyl-3-(trifluoromethyl)benzaldehyde.

-

Stir the mixture at room temperature until the formation of the α-aminonitrile is complete (monitored by TLC).

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the nitrile to a carboxylic acid.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

-

Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., -NH₂, -COOH, -CF₃).

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Potential Applications in Drug Development

While specific biological activity data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not yet published, its structural features suggest several promising avenues for its application in medicinal chemistry.

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule.

-

Lipophilicity and Permeability: The increased lipophilicity imparted by the trifluoromethyl and methyl groups may enhance membrane permeability and oral bioavailability.

-

Conformational Constraints: The methyl group at the 2-position can introduce steric hindrance, which may lock the side chain into a specific conformation, potentially leading to increased selectivity for a biological target.

-

Peptide and Peptidomimetic Design: As a non-natural amino acid, it can be incorporated into peptides to create novel structures with enhanced properties, such as resistance to proteolysis.

Caption: Potential benefits of incorporating 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine into drug candidates.

Analytical Methods

The analysis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine would follow standard procedures for amino acid derivatives.

Chromatographic Analysis

-

Reversed-Phase HPLC (RP-HPLC): This is the most common method for purity assessment. A C18 column with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), would be a suitable starting point. Detection can be achieved using UV absorbance, typically around 214 nm and 254 nm.

-

Chiral HPLC: To separate the D- and L-enantiomers, a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) would be necessary.

Spectroscopic Analysis

-

¹H NMR: Expected signals would include aromatic protons in the phenyl ring, the alpha-proton, the beta-protons of the side chain, the methyl protons, and exchangeable protons from the amine and carboxylic acid groups.

-

¹³C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon, the alpha-carbon, the beta-carbon, the methyl carbon, and the trifluoromethyl carbon (which will likely show coupling to fluorine).

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

-

Mass Spectrometry: Electrospray ionization (ESI) would be a suitable method, likely showing the protonated molecular ion [M+H]⁺.

Safety, Handling, and Storage

Specific safety data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a promising yet underexplored building block for medicinal chemistry and drug discovery. Its unique combination of a methyl and a trifluoromethyl group on the phenyl ring offers a compelling set of properties that could be exploited to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. While a lack of published experimental data necessitates initial exploratory work, the plausible synthetic route outlined in this guide provides a clear path for its preparation. Further research into the biological activities of this compound and its derivatives is highly encouraged and has the potential to unlock new therapeutic opportunities.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

DL-Phenylalanine - SAFETY DATA SHEET - Breckland Scientific. Available at: [Link]

Sources

Introduction: The Strategic Value of Fluorinated Unnatural Amino Acids

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Unnatural amino acids (UAAs) are powerful tools in modern drug discovery, enabling the fine-tuning of peptide and small-molecule therapeutics to overcome biological barriers.[1][] The incorporation of fluorine, particularly in the form of a trifluoromethyl (CF₃) group, is a well-established strategy to enhance key pharmacological properties.[3] The CF₃ group is a strong electron-withdrawing moiety that can significantly increase a molecule's metabolic stability, modulate its acidity or basicity, and improve its lipophilicity, which can facilitate membrane permeability and enhance binding affinity to biological targets.[3][4][5]

This guide provides a detailed technical overview of the synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, a specialized UAA. The presence of both a methyl group at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring presents a unique substitution pattern designed to impose specific conformational constraints and electronic properties. We will explore a robust and logical synthetic pathway, detailing the rationale behind methodological choices and providing actionable protocols for its synthesis, beginning with a strategic retrosynthetic analysis.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule identifies the most critical bond disconnections and reveals a convergent and efficient synthetic plan. The primary disconnection is at the α-carbon, tracing the amino acid back to a key aldehyde intermediate. This approach leverages well-established and high-yielding methodologies for amino acid synthesis.

Caption: Retrosynthetic analysis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

This analysis establishes that the synthesis hinges on two key stages:

-

Preparation of the Core Aldehyde: The synthesis of 2-Methyl-3-(trifluoromethyl)benzaldehyde.

-

Amino Acid Formation: The conversion of the aldehyde to the target racemic amino acid, for which the Strecker synthesis is an ideal candidate.[6]

Part 1: Synthesis of the Key Intermediate: 2-Methyl-3-(trifluoromethyl)benzaldehyde

The precursor aldehyde is not commonly available in large quantities and typically requires a multi-step synthesis. A reliable route starts from commercially available 2-chloro-6-nitrotoluene or related substituted aromatics. For the purpose of this guide, we will outline a conceptual pathway starting from a plausible precursor like 2-methyl-3-bromo-benzotrifluoride, illustrating a common field-proven strategy involving organometallic chemistry.

Workflow for Aldehyde Synthesis

Caption: Conceptual workflow for the synthesis of the key aldehyde intermediate.

Experimental Protocol: Aldehyde Synthesis (Conceptual)

-

Rationale: This protocol uses a Grignard reaction, a classic and robust method for carbon-carbon bond formation. The aryl bromide is converted into a highly nucleophilic Grignard reagent, which then attacks an electrophilic formylating agent like N,N-dimethylformamide (DMF). Subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-methyl-3-bromo-benzotrifluoride in anhydrous THF dropwise to initiate the reaction (a small iodine crystal can be used for activation).

-

Once the reaction begins (as evidenced by heat evolution and bubbling), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at reflux until the magnesium is consumed. Cool the resulting dark grey/brown solution to 0 °C.

-

-

Formylation:

-

In a separate flask, prepare a solution of anhydrous DMF in anhydrous THF.

-

Add the DMF solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a stirred solution of cold dilute sulfuric acid or hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield 2-Methyl-3-(trifluoromethyl)benzaldehyde.[7]

-

Part 2: Core Synthesis via the Strecker Reaction

The Strecker synthesis is a one-pot, three-component reaction that efficiently produces α-aminonitriles from an aldehyde, ammonia, and cyanide.[8] Subsequent hydrolysis of the nitrile group yields the desired amino acid. This method is exceptionally well-suited for producing racemic (DL) amino acids, as no chiral reagents are used.[6]

Mechanism and Rationale

The reaction proceeds through a well-understood mechanism. First, the aldehyde reacts with ammonia to form an imine. A nucleophilic cyanide ion then attacks the imine carbon to form an α-aminonitrile. In the final stage, this intermediate is hydrolyzed under acidic or basic conditions to convert the nitrile into a carboxylic acid, yielding the final amino acid product.[8][9]

Detailed Step-by-Step Protocol: Strecker Synthesis

-

Formation of the α-Aminonitrile:

-

In a suitable reaction vessel equipped with a stirrer and cooled in an ice bath, combine a solution of ammonium chloride in water with aqueous ammonia.

-

To this basic solution, add sodium cyanide (or potassium cyanide) and stir until it dissolves completely. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add a solution of 2-Methyl-3-(trifluoromethyl)benzaldehyde in a water-miscible solvent like methanol or ethanol to the cyanide/ammonia solution.

-

Seal the vessel and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the α-aminonitrile intermediate may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

-

Hydrolysis of the α-Aminonitrile to the Amino Acid:

-

Isolate the crude α-aminonitrile from the previous step.

-

Add the aminonitrile to a concentrated solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours (typically 4-8 hours) until the hydrolysis is complete (monitored by TLC or LC-MS). This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

-

After cooling, the reaction mixture may contain the amino acid hydrochloride as a precipitate.

-

-

Isolation and Purification of the Final Product:

-

Concentrate the acidic solution under reduced pressure to remove excess HCl.

-

Dissolve the residue in a minimal amount of water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) by the slow addition of a base, such as aqueous ammonia or sodium hydroxide.

-

The neutral amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol or acetone to facilitate drying.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

-

Characterization and Data

The identity and purity of the synthesized 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine must be confirmed through standard analytical techniques.

| Property | Expected Data | Method |

| Molecular Formula | C₁₁H₁₂F₃NO₂ | --- |

| Molecular Weight | 247.22 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| ¹H NMR | Characteristic peaks for aromatic, benzylic (CH₂), and α-carbon (CH) protons. | ¹H Nuclear Magnetic Resonance |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. | ¹⁹F Nuclear Magnetic Resonance |

| ¹³C NMR | Distinct signals for all 11 carbon atoms. | ¹³C Nuclear Magnetic Resonance |

| Purity | >95% (typically) | HPLC or Elemental Analysis |

Field Insights: The Role in Drug Development

The strategic placement of the methyl and trifluoromethyl groups on the phenylalanine scaffold is a deliberate design choice aimed at enhancing drug-like properties.

-

Metabolic Stability: The CF₃ group can block sites of potential metabolic oxidation on the aromatic ring, increasing the in-vivo half-life of a drug candidate.[3]

-

Conformational Rigidity: The ortho-methyl group can introduce steric hindrance, restricting the rotation of the phenyl ring. This conformational locking can lead to higher binding affinity and selectivity for a specific biological target by favoring a bioactive conformation.

-

Enhanced Binding Interactions: The highly lipophilic and electron-withdrawing nature of the CF₃ group can introduce new, favorable interactions (such as dipole-dipole or hydrophobic interactions) within a protein's binding pocket, potentially increasing the potency of a therapeutic agent.[10]

The synthesis of novel UAAs like 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine provides medicinal chemists with essential building blocks to create next-generation therapeutics with improved efficacy, stability, and pharmacokinetic profiles.[11]

Conclusion

The synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a multi-step process that is readily achievable through established organic chemistry methodologies. The strategy relies on the robust preparation of a key substituted benzaldehyde intermediate, followed by its conversion to the target racemic amino acid using the classic Strecker synthesis. The rationale for its synthesis is firmly grounded in the principles of modern medicinal chemistry, where fluorination and steric modulation are key strategies for optimizing the performance of therapeutic molecules. This guide provides a comprehensive framework for researchers to successfully synthesize and utilize this valuable and unique chemical entity.

References

-

Steib, A. K., & Bräse, S. (2013). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. Available at: [Link]

-

Sharma, S., & Singh, Y. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

-

Li, Y., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Portland Press. Available at: [Link]

- Mishima, H., et al. (2009). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron Letters, 50(52), 7333-7335.

-

Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-950. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available at: [Link]

-

ChemBK. (2024). 2-Trifluoromethyl-DL-phenylalanine. ChemBK. Available at: [Link]

-

Peterson, L. B., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4153-4161. Available at: [Link]

-

Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

- Google Patents. (2014). CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Google Patents.

-

Roda, S., et al. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 3, 11. Available at: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 2-Trifluoromethyl-L-Phenylalanine. PubChem. Available at: [Link]

- Google Patents. (2012). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof. Google Patents.

-

The Organic Chemistry Tutor. (2021). Strecker Synthesis (Amino Acid Synthesis). YouTube. Available at: [Link]

-

J-GLOBAL. (n.d.). Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids. J-GLOBAL. Available at: [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2014). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde. Google Patents.

- Google Patents. (2021). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents.

-

PubMed. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubMed Central. (2020). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PubMed Central. Available at: [Link]

-

PubMed Central. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PubMed Central. Available at: [Link]

-

MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

-

Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

-

MDPI. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. MDPI. Available at: [Link]

-

PubMed Central. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PubMed Central. Available at: [Link]

-

PubMed Central. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Available at: [Link]

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE | 878001-20-8 [chemicalbook.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid. Its structure, characterized by the presence of both a methyl and a trifluoromethyl group on the phenyl ring of phenylalanine, positions it as a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the available technical information for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, including its structure, properties, and potential applications, alongside a discussion of synthetic strategies based on established methodologies for related compounds.

It is important to note that while the existence of this compound is confirmed through its CAS number and availability from chemical suppliers, detailed experimental data and specific applications in the peer-reviewed scientific literature are limited. Therefore, this guide leverages established principles in the synthesis and application of fluorinated and α-methylated amino acids to provide a predictive and insightful resource for researchers.[4][5][6]

Compound Identification and Structure

The definitive identification of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is established by its Chemical Abstracts Service (CAS) Registry Number.

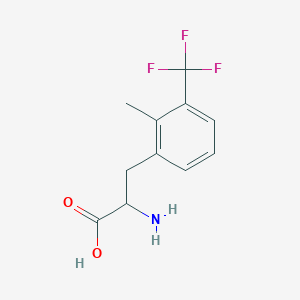

The structure of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is presented below:

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Physicochemical Properties

Quantitative experimental data for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not extensively available in the public domain. The following table summarizes the basic properties derived from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₃NO₂ | [9] |

| Molecular Weight | 247.22 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water. | [10] |

Synthesis Strategies

While a specific, detailed synthesis protocol for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is not readily found in the literature, its synthesis can be approached through established methods for creating substituted and α-methylated phenylalanine analogs.[4][11][12] A plausible retrosynthetic analysis suggests disconnection at the Cα-Cβ bond, pointing towards a key intermediate, a substituted benzyl halide, and a protected alanine equivalent.

Caption: Retrosynthetic analysis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Proposed Synthetic Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

This protocol describes a potential asymmetric synthesis, which would yield enantiomerically enriched forms of the target molecule. For the DL-mixture, a racemic glycine equivalent could be used.

Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzyl Bromide

-

Starting Material: 2-Methyl-3-(trifluoromethyl)toluene.

-

Reaction: Free-radical bromination of the benzylic position.

-

Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

-

Procedure: a. Dissolve 2-methyl-3-(trifluoromethyl)toluene in carbon tetrachloride. b. Add NBS and the radical initiator. c. Heat the mixture to reflux under inert atmosphere and with light irradiation to initiate the reaction. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Cool the reaction mixture, filter off the succinimide byproduct. f. Remove the solvent under reduced pressure. g. Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-3-(trifluoromethyl)benzyl bromide.

Step 2: Asymmetric Alkylation

-

Starting Material: A chiral glycine enolate equivalent, for example, a Schöllkopf bis-lactim ether or an Evans chiral auxiliary derivative of glycine.

-

Reaction: Diastereoselective alkylation with the synthesized benzyl bromide.

-

Reagents: A strong base such as n-butyllithium or LDA at low temperature, followed by the addition of 2-methyl-3-(trifluoromethyl)benzyl bromide.

-

Procedure: a. Dissolve the chiral glycine equivalent in a dry aprotic solvent like THF under an inert atmosphere. b. Cool the solution to -78 °C. c. Add the strong base dropwise to generate the enolate. d. Stir for a period to ensure complete enolate formation. e. Add a solution of 2-methyl-3-(trifluoromethyl)benzyl bromide in THF dropwise. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction with a saturated aqueous solution of ammonium chloride. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the diastereomeric product by column chromatography.

Step 3: Hydrolysis and Deprotection

-

Starting Material: The alkylated chiral glycine derivative.

-

Reaction: Acidic hydrolysis to cleave the chiral auxiliary and deprotect the amino and carboxyl groups.

-

Reagents: Strong aqueous acid, such as 6M HCl.

-

Procedure: a. Dissolve the purified product from Step 2 in aqueous HCl. b. Heat the mixture to reflux for several hours until hydrolysis is complete (monitored by TLC or LC-MS). c. Cool the reaction mixture. The chiral auxiliary can be recovered by extraction. d. The aqueous layer containing the amino acid hydrochloride salt is then neutralized with a base (e.g., NaOH or an ion-exchange resin) to the isoelectric point to precipitate the free amino acid. e. Filter the solid product, wash with cold water and then a small amount of ethanol, and dry under vacuum to obtain 2-Methyl-3-(trifluoromethyl)-L- or D-phenylalanine.

Potential Applications in Research and Drug Development

The unique structural features of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine suggest several potential applications, primarily in the field of medicinal chemistry.[5][6][13][14]

-

Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation of aromatic rings, which can lead to an increased in vivo half-life of drug candidates.[1][2]

-

Enhanced Binding Affinity: The lipophilic nature of the trifluoromethyl group can enhance binding to hydrophobic pockets of target proteins.[15]

-

Conformational Constraint: The presence of a methyl group on the phenyl ring can introduce steric hindrance, which may lock the side chain into a specific conformation. This can be advantageous for optimizing binding to a biological target.

-

Peptide and Peptidomimetic Design: Incorporation of this unnatural amino acid into peptides can improve their proteolytic stability and modulate their secondary structure.[6][16]

-

¹⁹F NMR Probe: The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe to study protein-ligand interactions and conformational changes in biological systems.

Caption: Potential applications of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine are not publicly available, the expected spectroscopic features can be predicted based on its structure.[17][18][19][20][21]

-

¹H NMR: The spectrum would be complex due to the asymmetry. Expected signals would include aromatic protons, the α-proton, the β-protons (diastereotopic), and the methyl group singlet.

-

¹³C NMR: Signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling for the carbon bearing the CF₃ group), the α- and β-carbons, and the methyl carbon would be expected. The CF₃ carbon would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-F bonds would be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would be observed at m/z corresponding to the molecular weight of the compound.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[22][23][24][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a potentially valuable building block for the development of novel pharmaceuticals and chemical probes. While specific experimental data for this compound is scarce, its synthesis and applications can be reasonably inferred from the extensive body of knowledge on related fluorinated and α-methylated amino acids. The combination of a methyl group for conformational constraint and a trifluoromethyl group for enhanced metabolic stability and binding affinity makes this an intriguing candidate for further investigation by researchers in drug discovery and chemical biology.

References

-

Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. (2011). ACS Publications. Retrieved from [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. (2025). PubMed. Retrieved from [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]

-

Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Publications. Retrieved from [Link]

-

Asymmetric synthesis of .alpha.-amino acids. I. A new approach. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. (n.d.). UA Campus Repository. Retrieved from [Link]

-

Asymmetric synthesis of the unsaturated α‐methyl α‐AA derivatives 149... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and resolution of novel 3'-substituted phenylalanine amides. (1990). ResearchGate. Retrieved from [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PubMed Central. Retrieved from [Link]

-

code of practice compressed fluorine and mixtures with inert gases. (n.d.). eiga.eu. Retrieved from [Link]

-

Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link]

-

2-Trifluoromethyl-DL-phenylalanine. (2024). ChemBK. Retrieved from [Link]

-

Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]

-

2-Trifluoromethyl-L-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]

-

A New Route to Fullerene Substituted Phenylalanine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014). ACS Chemical Biology. Retrieved from [Link]

-

One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. (2025). Organic Letters. Retrieved from [Link]

- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p

-

Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. (2025). ResearchGate. Retrieved from [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (n.d.). PubMed Central. Retrieved from [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). [No source found].

-

α-Methyl-DL-phenylalanine. (n.d.). Chem-Impex. Retrieved from [Link]

-

Dl-Phenylalanine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE CAS#: 1260004-91-8 [m.chemicalbook.com]

- 8. Methyl phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-METHYL-3-(TRIFLUOROMETHYL)-DL-PHENYLALANINE,1260004-91-8-Amadis Chemical [amadischem.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]

- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. eiga.eu [eiga.eu]

- 24. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 25. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Navigating the Bioactive Landscape of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine: A Technical Guide for Novel Drug Discovery

Preamble: Charting Unexplored Territory

In the vast and intricate world of medicinal chemistry, the rational design of novel molecules with specific biological activities remains a cornerstone of therapeutic innovation. This technical guide delves into the potential biological landscape of a hitherto sparsely documented compound: 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine. While direct and extensive research on this specific molecule is not widely available in the public domain, its structural motifs—a phenylalanine scaffold modified with methyl and trifluoromethyl groups—provide a strong foundation for hypothesizing its bioactivity and charting a course for its comprehensive investigation.

This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic potential of this intriguing compound. By dissecting its constituent parts, drawing parallels with structurally related molecules, and outlining a robust experimental framework, we aim to provide the intellectual toolkit necessary to explore its mechanism of action, identify potential therapeutic targets, and ultimately assess its viability as a novel drug candidate. We will proceed not by reciting established facts about this specific molecule, but by applying established principles of medicinal chemistry and drug discovery to illuminate a path forward into this uncharted scientific territory.

I. Molecular Architecture and Predicted Physicochemical Profile

The structure of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a deliberate amalgamation of functionalities, each contributing to its potential interactions within a biological system.

-

The Phenylalanine Core: As a derivative of the essential amino acid L-phenylalanine, the molecule possesses a foundational structure that is recognized by various biological systems, including amino acid transporters.[1][2][3] This inherent recognition can be leveraged for targeted delivery into cells, particularly those with high metabolic demands such as cancer cells that often overexpress amino acid transporters like LAT1.[1][4]

-

The 2-Methyl Group: The introduction of a methyl group at the ortho position of the phenyl ring introduces steric hindrance. This can influence the molecule's conformation and its ability to bind to target proteins. It may also impact its metabolic stability by shielding adjacent positions from enzymatic degradation.

-

The 3-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties in medicinal chemistry.[5][6] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence the molecule's overall electronic profile. Furthermore, the -CF3 group is known to enhance metabolic stability and lipophilicity, which can improve cell membrane permeability and bioavailability.[7] The presence of this group is a common strategy in the design of various therapeutic agents, including anticancer and antibacterial drugs.[8][9][10]

The combination of these features in a racemic (DL) mixture suggests that the biological activity may be stereospecific, with one enantiomer potentially exhibiting greater potency or a different activity profile than the other.

II. Hypothesized Biological Activities and Therapeutic Targets

Based on the documented activities of structurally analogous compounds, we can postulate several promising avenues for the biological activity of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

A. Anticancer and Anti-Angiogenic Potential

Numerous phenylalanine derivatives and compounds bearing the trifluoromethylphenyl moiety have demonstrated significant anticancer and anti-angiogenic properties.[8] For instance, N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have shown inhibitory activity against various cancer cell lines and pro-angiogenic cytokines like TNFα, VEGF, and FGFb.[8]

Hypothesized Mechanism of Action: 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine may exert anticancer effects through several potential mechanisms:

-

Inhibition of Amino Acid Transport: By competing with natural amino acids for transport via systems like LAT1, the compound could selectively starve cancer cells of essential nutrients required for their rapid proliferation.[1][4]

-

Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups or as a key interacting moiety within the active site of enzymes crucial for cancer cell survival and proliferation.

-

Disruption of Protein-Protein Interactions: The modified phenylalanine scaffold could interfere with critical protein-protein interactions involved in oncogenic signaling pathways. For example, phenylalanine-derived compounds have been investigated as inhibitors of the p53-MDM2 interaction.[11]

B. Antibacterial Activity

The trifluoromethylphenyl scaffold is also a key feature in several classes of potent antibacterial agents.[9][10] Pyrazole derivatives containing this moiety have shown significant activity against drug-resistant Gram-positive bacteria, including MRSA.[9][10]

Hypothesized Mechanism of Action: The antibacterial activity of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine could stem from:

-

Inhibition of Essential Bacterial Enzymes: The compound may target and inhibit enzymes that are unique to bacterial metabolic pathways and absent in humans.

-

Disruption of Bacterial Cell Wall Synthesis: As an amino acid analog, it might interfere with the incorporation of natural amino acids into the peptidoglycan layer of the bacterial cell wall.

-

Membrane Disruption: The lipophilic nature imparted by the trifluoromethyl group could lead to interactions with and disruption of the bacterial cell membrane.[12]

III. A Proposed Research Framework for Biological Evaluation

To systematically investigate the hypothesized biological activities, a multi-tiered experimental approach is recommended.

A. Synthesis and Characterization

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis and characterization of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Following successful synthesis and purification, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry is essential to confirm the structure and purity of the compound.

B. In Vitro Evaluation of Anticancer Activity

A panel of human cancer cell lines representing different tumor types should be used to assess the cytotoxic and antiproliferative effects of the compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity

| Cell Line | IC50 (µM) at 48h |

| MCF-7 | Experimental Value |

| A549 | Experimental Value |

| HCT116 | Experimental Value |

| HEK293 | Experimental Value |

Further In Vitro Anticancer Assays:

-

Colony Formation Assay: To assess the long-term effect on cell proliferation and survival.

-

Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death.

-

Cell Cycle Analysis (by flow cytometry): To investigate if the compound causes cell cycle arrest at a specific phase.

-

Angiogenesis Assays (e.g., tube formation assay): To evaluate the anti-angiogenic potential.

C. In Vitro Evaluation of Antibacterial Activity

The antibacterial properties should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Select a panel of bacteria, including Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

-

Culture Preparation: Grow the bacteria in appropriate broth media to the mid-logarithmic phase.

-

Serial Dilution: Prepare two-fold serial dilutions of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | Experimental Value |

| MRSA (ATCC 43300) | Experimental Value |

| E. coli (ATCC 25922) | Experimental Value |

| P. aeruginosa (ATCC 27853) | Experimental Value |

D. Mechanistic Studies

Should promising activity be observed in the initial screens, further experiments should be designed to elucidate the mechanism of action.

Proposed Workflow for Mechanistic Investigation:

Caption: A conceptual workflow for investigating the mechanism of action of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

IV. Concluding Remarks and Future Directions

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a molecule of significant interest at the intersection of amino acid metabolism and targeted drug design. While this guide is predicated on hypothesized activities derived from the analysis of its structural components and related compounds, it provides a robust and scientifically rigorous framework for its empirical investigation. The proposed experimental cascades, from synthesis and initial screening to mechanistic studies, are designed to systematically unveil the biological activity profile of this novel compound. The insights gained from such a research program will not only determine the therapeutic potential of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine but also contribute to the broader understanding of how specific chemical modifications to amino acid scaffolds can be harnessed to address pressing medical needs in oncology, infectious diseases, and beyond. The journey from a rationally designed molecule to a potential therapeutic agent is arduous, but the scientific rationale for embarking on the exploration of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is compelling.

V. References

-

Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. Available at: [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health. Available at: [Link]

-

2-Trifluoromethyl-DL-phenylalanine. ChemBK. Available at: [Link]

-

Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Google Patents. Available at:

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Center for Biotechnology Information. Available at: [Link]

-

Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. Available at: [Link]

-

Synthesis method of 2-methyl-3-trifluoromethylaniline. Google Patents. Available at:

-

Phenylalanine. Wikipedia. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Available at: [Link]

-

Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins. PubMed. Available at: [Link]

-

Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. PubMed Central. Available at: [Link]

-

Amino acid transporters. Turku PET Centre. Available at: [Link]

-

Physiological competition of brain phenylalanine accretion: Initial pharmacokinetic analyses of aminoisobutyric and methylaminoisobutyric acids in Pahenu2 −/− mice. National Center for Biotechnology Information. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

-

A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. PubMed. Available at: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. Available at: [Link]

-

Transport of aromatic amino acids l-tryptophan, l-tyrosine, and l-phenylalanine by the organic anion transporting polypeptide (OATP) 3A1. PubMed. Available at: [Link]

-

Amino Acids Transport and Metabolism 2.0. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Amino Acids Transport and Metabolism 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPC - Amino acid transporters [turkupetcentre.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 15. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

The Emergence of Dual-Modified Amino Acids: A Technical Guide to the Potential Medical Applications of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of amino acid scaffolds is a cornerstone of rational drug design. This guide delves into the therapeutic potential of a novel, dually modified amino acid, 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine. While direct preclinical and clinical data for this specific molecule are not yet prevalent in published literature, a robust body of evidence on the individual and sometimes synergistic effects of α-methylation and trifluoromethylation of amino acids allows for a scientifically grounded exploration of its potential applications. This document will synthesize these principles to forecast the physicochemical properties, potential mechanisms of action, and promising therapeutic avenues for this compound. We will further outline detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses, thereby paving the way for new discoveries in metabolic disorders, oncology, and beyond.

Introduction: The Rationale for Dual Modification

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore beyond the canonical 20 amino acids. Two of the most impactful modifications in this pursuit have been α-methylation and fluorination.[][2] The incorporation of an α-methyl group can confer resistance to enzymatic degradation, modulate receptor binding, and constrain peptide conformations.[2][3][4] On the other hand, the introduction of a trifluoromethyl (CF3) group, a bioisostere for a methyl group, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[][5][6]

The synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine represents a logical progression in drug design, aiming to harness the additive or even synergistic benefits of both modifications. This guide will explore the untapped potential of this unique molecular architecture.

Predicted Physicochemical and Pharmacokinetic Profile

The combination of α-methylation and trifluoromethylation is anticipated to bestow a unique set of properties upon the phenylalanine scaffold, significantly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Influence of α-Methylation | Influence of 3-Trifluoromethylation | Predicted Outcome for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine |

| Lipophilicity | Minor increase | Significant increase[5] | High lipophilicity, potentially enhancing membrane permeability. |

| Metabolic Stability | Increased resistance to proteolysis and decarboxylation[2][3] | Increased resistance to oxidative metabolism (e.g., by cytochrome P450 enzymes)[][5] | High metabolic stability, leading to a longer in vivo half-life. |

| pKa | Minimal effect | Electron-withdrawing nature of CF3 can lower the pKa of the carboxylic acid and amine groups[] | Altered ionization state at physiological pH, potentially impacting receptor interactions and solubility. |

| Conformation | Restricted rotational freedom around the α-carbon[2] | Can influence aromatic ring interactions | Constrained conformation, which may lead to higher receptor selectivity. |

Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the known biological effects of related analogs, we can postulate several promising therapeutic applications for 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

Oncology: Targeting Amino Acid Metabolism and Transport

Cancer cells exhibit a high demand for amino acids to fuel their rapid proliferation. The L-type amino acid transporter 1 (LAT1) is overexpressed in many cancers and is a key transporter of large neutral amino acids like phenylalanine.[7]

-

Hypothesized Mechanism: 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, due to its structural similarity to phenylalanine, is predicted to be a substrate for LAT1.[8] Its α-methylation may confer selectivity for LAT1 over other transporters.[7] Once inside the cancer cell, its resistance to metabolic processing could lead to intracellular accumulation, disrupting normal amino acid homeostasis and inhibiting protein synthesis, ultimately leading to apoptosis. The trifluoromethyl group could enhance binding affinity to intracellular targets.

Caption: Postulated inhibition of dopamine synthesis pathway.

Metabolic Disorders: Phenylketonuria (PKU) Model Induction

Animal models are crucial for studying metabolic diseases like phenylketonuria (PKU). α-Methylphenylalanine has been used in conjunction with a high-phenylalanine diet to induce hyperphenylalaninemia in animal models by inhibiting phenylalanine hydroxylase. [9]

-

Potential Application: The dual modifications in 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine may lead to a more potent or longer-lasting inhibition of phenylalanine hydroxylase, enabling the development of more robust and reliable animal models of PKU. This would be invaluable for testing new therapeutic strategies for this debilitating genetic disorder.

Key Experimental Protocols for Hypothesis Validation

To empirically test the hypothesized applications, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Characterization

Objective: To determine if 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a substrate for the LAT1 transporter and to quantify its transport kinetics.

Methodology:

-

Cell Culture: Utilize a cell line known to overexpress LAT1, such as the 9L glioma cell line. Culture the cells to 80-90% confluency in appropriate media.

-

Competitive Binding Assay:

-

Incubate the cells with a known radiolabeled LAT1 substrate (e.g., [14C]-L-leucine) in the presence of increasing concentrations of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

-

After incubation, wash the cells to remove unbound radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the radiolabeled substrate binding.

-

-

Direct Uptake Assay:

-

Synthesize a radiolabeled version of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (e.g., with 18F).

-

Incubate the LAT1-expressing cells with the radiolabeled compound for various time points.

-

Measure the intracellular radioactivity to determine the rate of uptake.

-

Objective: To assess the inhibitory potency of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine on AADC activity.

Methodology:

-

Enzyme Source: Use a purified recombinant AADC enzyme or a tissue homogenate rich in AADC (e.g., from rat kidney).

-

Assay Principle: The assay measures the conversion of L-DOPA to dopamine, which can be quantified by HPLC with electrochemical detection.

-

Procedure:

-

Pre-incubate the AADC enzyme with varying concentrations of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine.

-

Initiate the reaction by adding the substrate, L-DOPA.

-

After a defined incubation period, stop the reaction (e.g., by adding perchloric acid).

-

Analyze the reaction mixture by HPLC to quantify the amount of dopamine produced.

-

Calculate the IC50 value for the inhibition of AADC activity.

-

In Vivo Evaluation

Objective: To evaluate the anti-tumor efficacy of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine in a preclinical cancer model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant a human cancer cell line known to overexpress LAT1 (e.g., A549 lung cancer cells) into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine (e.g., via intraperitoneal injection) at various doses and schedules. The control group will receive a vehicle.

-

Efficacy Assessment:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for histological and biochemical analysis (e.g., to confirm target engagement).

-

dot

Caption: Experimental workflow for in vivo anti-tumor efficacy study.

Conclusion and Future Directions

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine stands as a testament to the power of rational drug design, embodying the strategic convergence of two well-established medicinal chemistry principles. While the direct biological data remains to be elucidated, the inferential evidence strongly suggests a molecule with a unique and potentially powerful pharmacological profile. Its enhanced metabolic stability and lipophilicity, coupled with its potential to selectively interact with key biological targets such as amino acid transporters and metabolic enzymes, opens up exciting avenues for therapeutic intervention in oncology, neurology, and the study of metabolic diseases. The experimental frameworks provided in this guide offer a clear path for the scientific community to rigorously test these hypotheses and unlock the full potential of this and other dually modified amino acids. Future research should also focus on the chiral separation of the DL-mixture, as the individual enantiomers are likely to exhibit distinct biological activities.

References

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wikipedia. (n.d.). α-Methylphenylalanine. Wikipedia. [Link]

-

National Institutes of Health. (n.d.). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. National Institutes of Health. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

PubMed. (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

-

Taylor & Francis Online. (2014). Decarboxylation Reaction of α-Methyl Amino Acid Catalyzed by Aromatic l-Amino Acid Decarboxylase from Micrococcus percitreus. Taylor & Francis Online. [Link]

-

National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. PubMed. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. [Link]

-

PubMed. (n.d.). Effect of phenylalanine and alpha-methylphenylalanine on in vitro incorporation of 32P into cytoskeletal cerebral proteins. PubMed. [Link]

-

National Institutes of Health. (n.d.). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. National Institutes of Health. [Link]

-

PubMed. (n.d.). Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. PubMed. [Link]

-

PubMed. (n.d.). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

-

PubChem. (n.d.). L-Alpha-methylphenylalanine. PubChem. [Link]

-

National Institutes of Health. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. [Link]

-

National Institutes of Health. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. [Link]

-

National Institutes of Health. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health. [Link]

-

Frontiers. (n.d.). Epigenetic Regulation of Excitatory Amino Acid Transporter 2 in Neurological Disorders. Frontiers. [Link]

-

Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase inhibitor. Wikipedia. [Link]

-

National Institutes of Health. (n.d.). Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). DNA methylation of amino acid transporter genes in the human placenta. National Institutes of Health. [Link]

-

Taylor & Francis Online. (n.d.). Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide and small molecule scaffolds is a pivotal strategy for modulating pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine, a synthetic amino acid with significant potential in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, synthesis, analysis, and applications.

Introduction: The Strategic Advantage of Fluorination and Methylation